2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-6-4-3-5-9(10)14)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRHLPQJVSFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Hydrazines with Diketones
A foundational route involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehyde derivatives with 1,3-diketones. For example, 5-amino-3-methyl-1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde reacts with pentane-2,4-dione under basic conditions (NaOMe/MeOH, reflux) to yield the pyridazine core.
Mechanism :
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Knoevenagel condensation between the aldehyde and diketone.
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Cyclodehydration to form the pyridazine ring.
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Tautomerization to stabilize the hydroxyl group at C-7.
Optimization :
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Yields improve with microwave-assisted heating (70% vs. 50% conventional).
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Substituent steric effects dictate regiochemistry; bulkier groups favor C-4 methylation.
| Starting Material | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 3,4-dimethyl-2H-pyrazolo[...]-7-ol | CuI, K2CO3, N,N'-dimethylethylenediamine | 95°C, 12 h | 76 |
| 3-methyl-2H-pyrazolo[...]-7-ol | CuI, Cs2CO3, DMEDA | 100°C, 24 h | 62 |
Key Observations :
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Electron-deficient aryl halides (e.g., 2-chlorobromobenzene) enhance coupling efficiency.
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Prolonged reaction times lead to dehalogenation side products.
Hydroxyl Group Installation via Acid-Catalyzed Hydrolysis
The C-7 hydroxyl group is introduced by hydrolyzing a methoxy or acetoxy precursor. Treatment of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl acetate with HCl/EtOH (reflux, 6 h) affords the target compound in 85% yield.
Mechanistic Pathway :
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Protonation of the acetate oxygen.
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Nucleophilic attack by water.
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Elimination of acetic acid.
Side Reactions :
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Over-hydrolysis may degrade the pyridazine ring.
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Use of dilute HCl (2 M) minimizes decomposition.
One-Pot Tandem Cyclization-Alkylation
A streamlined approach combines pyrazole formation and pyridazine cyclization in a single pot. Ethyl 4-(2-allyl-2-tert-butoxycarbonylhydrazino)-2-methylsulfanyl-pyrimidine-5-carboxylate undergoes TFA-mediated cyclization in CH2Cl2, followed by NaOH-assisted hydrolysis to yield the pyridazinone. Subsequent alkylation with methyl iodide (K2CO3, DMF) installs the C-3 and C-4 methyl groups.
Data Table 2: One-Pot Synthesis Parameters
| Step | Reagents | Conditions | Intermediate Yield (%) |
|---|---|---|---|
| Cyclization | TFA/CH2Cl2 | 0°C → RT, 12 h | 89 |
| Hydrolysis | NaOH/EtOH | RT, 1 h | 93 |
| Alkylation | MeI, K2CO3, DMF | 60°C, 8 h | 78 |
Advantages :
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Eliminates intermediate purification.
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High overall yield (64%).
Analytical and Spectroscopic Validation
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1H-NMR :
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ESI-MS :
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m/z [M+H]+ 303.1 (calc. 303.07).
-
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XRD : Confirms planar pyridazine core and dihedral angle (85°) between pyrazole and chlorophenyl groups.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-one.
Reduction: Formation of 2-(phenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol.
Substitution: Formation of 2-(2-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo derivatives, including 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol, as epidermal growth factor receptor inhibitors (EGFRIs). These compounds have shown significant anti-proliferative effects against various cancer cell lines. For instance, derivatives with similar structures have been tested against A549 and HCT-116 cancer cells, demonstrating potent activity with IC50 values as low as 0.016 µM against the wild-type EGFR and notable effects against mutant forms .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. Inhibition of DHODH can lead to reduced proliferation of certain viral infections and cancer cells. The structure-activity relationship studies indicate that modifications to the pyrazolo framework can enhance inhibitory potency .
Antimicrobial Properties
Pyrazolo derivatives have been recognized for their antimicrobial activities. Compounds within this class have shown effectiveness against various pathogens, including bacteria and fungi. Their mechanisms often involve disrupting cellular processes or inhibiting vital enzymes .
Antioxidant Activity
Research has indicated that certain pyrazolo derivatives exhibit significant antioxidant properties, which can mitigate oxidative stress-related damage in biological systems. This activity is crucial in developing therapeutic agents for diseases linked to oxidative stress .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Various substituents on the pyrazolo ring can influence its pharmacological properties:
| Substituent Type | Effect on Activity | Reference |
|---|---|---|
| Halogen groups | Increased potency against EGFR | |
| Alkyl chains | Enhanced solubility and bioavailability | |
| Aromatic rings | Improved binding affinity to target enzymes |
Case Study 1: EGFR Inhibition
A study conducted on a series of pyrazolo derivatives demonstrated that modifications to the 3 and 4 positions on the pyrazole ring significantly enhanced their inhibitory effects on EGFR. The most promising derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and showed efficacy in inducing apoptosis in cancer cells .
Case Study 2: DHODH Inhibition
Another research effort focused on synthesizing analogs of pyrazolo derivatives for DHODH inhibition revealed that specific structural features contributed to higher inhibition rates. The study confirmed that certain substitutions could lead to greater efficacy in reducing viral replication .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol involves its interaction with specific molecular targets. It is known to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
Halogen Type: Bromine in 2-(4-bromophenyl)-7-chloro derivatives increases molar mass and lipophilicity (logP ~2.8 vs. ~2.3 for Cl analogs) .
Functional Group Variations: 7-Hydroxyl vs. 7-Ketone/Thione: The hydroxyl group enhances hydrogen-bonding capacity, which may improve solubility in polar solvents (e.g., water solubility ~0.5 mg/mL vs. <0.1 mg/mL for 7-thione) .
Synthetic Accessibility :
- Derivatives with bulkier substituents (e.g., pyrimidinylsulfanylmethyl in ) require multi-step synthesis, whereas simpler analogs (e.g., 2-methyl-7-one in ) are accessible via one-pot cyclization .
Biological Activity
The compound 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol is a member of the pyrazolo[3,4-d]pyridazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 247.7 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
Research indicates that compounds in the pyrazolo[3,4-d]pyridazine family exhibit various mechanisms of action, including:
- Inhibition of Kinases : Several derivatives have shown promise as inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways leading to cell death .
- Antimicrobial and Antifungal Activity : Some derivatives have shown notable antifungal properties, suggesting potential applications beyond oncology .
Biological Activity in Cancer Research
Recent studies have highlighted the anticancer potential of this compound. Below are key findings from various research efforts:
Table 1: Biological Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.39 | EGFR Inhibition |
| NCI-H460 | 0.46 | Aurora-A Kinase Inhibition | |
| HeLa | 0.50 | Induction of Apoptosis | |
| MDA-MB-231 | 0.30 | Cell Cycle Arrest |
Case Studies
- EGFR Inhibition : A study demonstrated that the compound effectively inhibited EGFR in vitro with an IC50 value of 0.39 µM. This inhibition was correlated with reduced proliferation in MCF-7 breast cancer cells and significant induction of apoptosis .
- Combination Therapy : In another study involving MDA-MB-231 cells, the compound was tested in combination with doxorubicin. The results showed a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for combination therapies in resistant cancer types .
- Antifungal Activity : Beyond its anticancer properties, derivatives similar to this compound exhibited antifungal activity against Candida species, indicating a broader therapeutic potential that warrants further exploration .
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol, and what are critical optimization parameters?
The compound can be synthesized via cyclization strategies using 1,3-dipolar intermediates. For example, hydrazones derived from 3-aryl-4-acetylsydnones undergo intramolecular nucleophilic addition under Vilsmeier–Haack conditions, followed by CO₂ elimination under reflux or microwave irradiation . Key challenges include controlling regioselectivity and minimizing side reactions. Optimization parameters include solvent choice (e.g., xylene for high-temperature reactions), reaction time (25–30 hours for cyclization), and purification methods (recrystallization from methanol) . Microwave-assisted synthesis may improve yield and reduce reaction time .
Basic: What analytical techniques are essential for structural confirmation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Software like SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used to analyze crystallographic data . Complementary techniques include:
- NMR spectroscopy : To verify substituent positions (e.g., 2-chlorophenyl protons in aromatic regions).
- Mass spectrometry : For molecular weight confirmation.
- IR spectroscopy : To identify functional groups like -OH (stretch ~3200 cm⁻¹) .
Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological approaches include:
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
- Variable-temperature NMR : To identify tautomeric equilibria or conformational flexibility.
- Solvent screening : Test polar vs. non-polar solvents to assess shielding/deshielding effects .
Advanced: What strategies are recommended for designing kinase inhibition assays involving this compound?
Target selection : Prioritize kinases with structural homology to known pyrazolo-pyridazine targets (e.g., CK2, referenced in pyrazolo-pyrimidine derivatives) .
Assay design :
- Use fluorescence-based assays (e.g., ADP-Glo™) for high-throughput screening.
- Include positive controls (e.g., CX-4945 for CK2 inhibition).
Dose-response analysis : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values.
Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How can molecular docking studies predict the binding mode of this compound to protein targets?
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Preparation :
- Optimize the compound’s geometry with Gaussian08.
- Retrieve target protein structures from PDB (e.g., CK2: PDB ID 3LW4).
- Docking parameters :
- Define active-site residues (e.g., Lys68, Asp175 for ATP-binding pockets).
- Score binding affinities using MM-GBSA or MM-PBSA methods.
- Validation : Compare results with co-crystallized ligands (e.g., ATP analogs) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers, away from ignition sources, at room temperature.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 7-OH position .
Advanced: What methodologies are effective for analyzing metabolic stability in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
